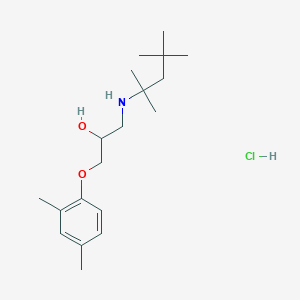

1-(4-Methoxyphenyl)-5-propan-2-ylpyrazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

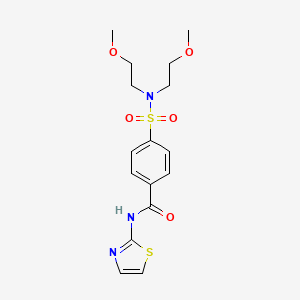

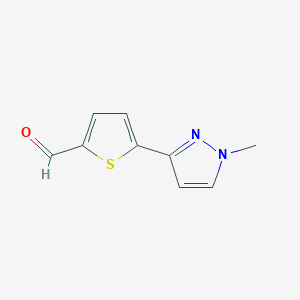

This compound is a derivative of pyrazole, a class of organic compounds with a five-membered ring with three carbon atoms and two nitrogen atoms . The “4-Methoxyphenyl” and “propan-2-yl” groups are substituents on the pyrazole ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving nucleophilic substitution or addition .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid group . These groups could potentially influence the compound’s participation in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a carboxylic acid group could make the compound acidic, and the methoxy group could influence its solubility .Scientific Research Applications

Synthesis and Crystallography : The synthesis of related compounds, such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, demonstrates the regiospecific nature of these compounds. Single-crystal X-ray analysis is crucial for unambiguous structure determination, highlighting the importance of this compound in crystallographic studies (Kumarasinghe, Hruby, & Nichol, 2009).

Anticoagulant Intermediate : It serves as an important intermediate in the synthesis of anticoagulants like apixaban. X-ray powder diffraction data for this compound supports its role in pharmaceutical synthesis (Wang, Suo, Zhang, Hou, & Li, 2017).

Pyrazole and Triazole Derivatives in Medicine : Derivatives of this compound play a significant role in modern medicine and pharmacy due to their chemical modification possibilities and pharmacological potential. Their structural combination in one molecule increases interaction with various biological targets (Fedotov, Hotsulia, & Panasenko, 2022).

Spectroscopy and Nonlinear Optical Properties : Studies on related compounds, like 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, include spectroscopic investigation and evaluation of nonlinear optical properties, essential for understanding the electronic structure of these compounds (Tamer, Dege, Avcı, Atalay, Özer İlhan, & Çadir, 2015).

Organized Molecular Assemblies : This compound can be involved in reactions forming organized molecular assemblies, such as in the case of 3(5)-(4-methoxyphenyl)-5(3)-phenyl-1H-pyrazole with nitric acid, which demonstrates complex molecular interactions and structural formations (Zheng, Wang, Fan, & Zheng, 2013).

Novel Pyrazole Acids from Natural Sources : Novel pyrazole acids derived from natural sources, like sponges, have been identified, indicating the potential of this compound in natural product chemistry and bioactive compound discovery (Parameswaran, Naik, & Hegde, 1997).

Molecular Docking in Antifungal Research : Molecular docking studies of related compounds reveal their potential effect on antifungal activity, underlining the significance of this compound in the development of new antifungal agents (Liu, Xia, Hu, Wang, Cheng, Wang, Zhang, & Lv, 2020).

Molecular Structure Analysis : Detailed structural analysis through experimental and theoretical approaches, such as in the case of 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid methanol solvate, provides insights into the molecular configuration and properties of these compounds (Demir, Dinçer, Korkusuz, & Yıldırım, 2010).

Antimicrobial Activity : The synthesis and evaluation of Schiff bases using derivatives of this compound demonstrate its potential in antimicrobial activity, offering avenues for new antimicrobial agents (Puthran, Poojary, Purushotham, Harikrishna, Nayak, & Kamat, 2019).

Cytotoxicity Studies : The synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives for cytotoxicity evaluation against Ehrlich Ascites Carcinoma cells highlights the compound's potential in cancer research (Hassan, Hafez, & Osman, 2014).

Mechanism of Action

properties

IUPAC Name |

1-(4-methoxyphenyl)-5-propan-2-ylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-9(2)13-12(14(17)18)8-15-16(13)10-4-6-11(19-3)7-5-10/h4-9H,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHIPOGMVVDHAEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=NN1C2=CC=C(C=C2)OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxyphenyl)-5-propan-2-ylpyrazole-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2354622.png)

![2-[[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2354629.png)

![3-chloro-4-fluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2354632.png)

![N-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2354633.png)